5-Bromo-1-fluoronaphthalene-2-carboxylicacid
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Overview
Description
5-Bromo-1-fluoronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination and fluorination of naphthalene derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-fluoronaphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloronaphthalene-2-carboxylic acid
- 5-Bromo-1-iodonaphthalene-2-carboxylic acid
- 5-Bromo-1-methylnaphthalene-2-carboxylic acid
Uniqueness
5-Bromo-1-fluoronaphthalene-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can impart distinct chemical reactivity and properties compared to other similar compounds. The combination of these substituents can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C11H6BrFO2 |
---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-1-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6BrFO2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,(H,14,15) |
InChI Key |
QFPAJCWSDVQCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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